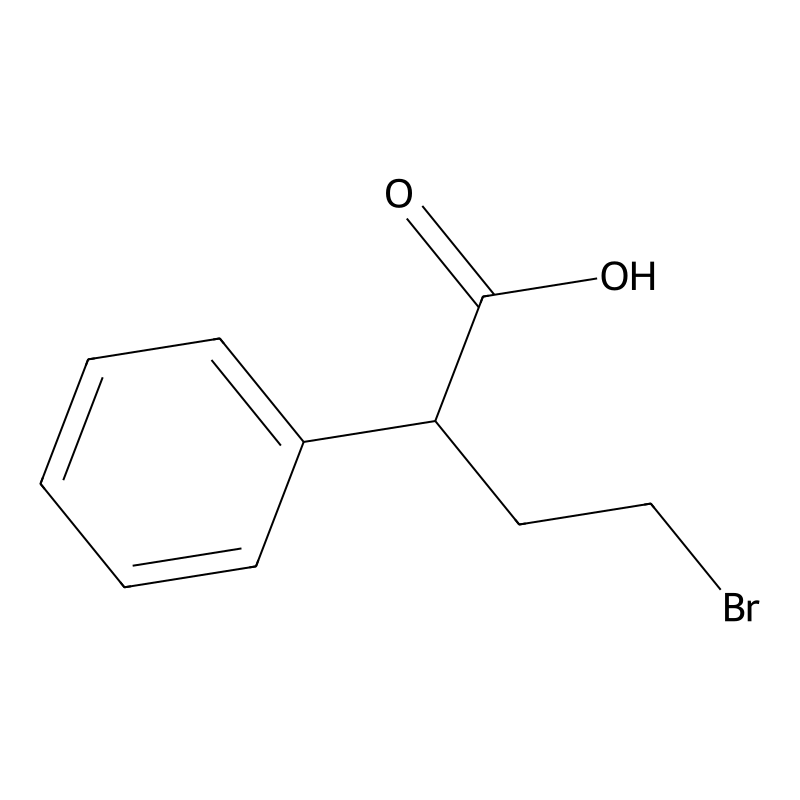

4-Bromo-2-phenylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Organic Chemistry

4-Bromo-2-phenylbutanoic acid is a chemical compound used in organic chemistry . It has a molecular weight of 243.1 and a CAS Number of 16503-46-1 .

Use in Oxidation Studies

In a study published in the Journal of Solution Chemistry, 4-Bromo-2-phenylbutanoic acid was used in oxidation studies . The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide were studied in aqueous acetic acid medium at 30 °C . The total reaction was second-order, first-order each in oxidant and substrate . The oxidation rate increased linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species .

Use in Synthesis of Biaryl Intermediates

4-Bromo-2-fluorobenzoic acid, a similar compound to 4-Bromo-2-phenylbutanoic acid, may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Use in Pharmaceutical Chemistry

4-Oxobutanoic acids, which are similar to 4-Bromo-2-phenylbutanoic acid, have much biological significance and play an essential role in pharmaceutical chemistry as anti-rheumatic agents and adjuvant arthritis suppressing agents .

Use in Chemical Synthesis

4-Bromo-2-phenylbutanoic acid is a chemical compound used in various chemical syntheses . It has a molecular weight of 243.1 and a CAS Number of 16503-46-1 .

Use in Enolization Studies

4-Oxobutanoic acids, which are similar to 4-Bromo-2-phenylbutanoic acid, have been used in enolization studies . In strong acid medium, these compounds undergo enolization and the enol form is reported to be the reactive species in its reactions with many oxidants .

4-Bromo-2-phenylbutanoic acid is an organic compound characterized by the molecular formula . This compound features a bromine atom at the fourth carbon position of a butanoic acid backbone, with a phenyl group attached to the second carbon. The presence of the bromine atom significantly influences its chemical properties, making it a subject of interest in various chemical and biological studies. The compound is typically solid at room temperature and has a melting point that varies based on purity and specific conditions of synthesis and storage .

There is no documented information on a specific mechanism of action for 4-bromo-2-phenylbutanoic acid. Without biological applications currently documented, a mechanism related to biological systems is not applicable at this time.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, alkoxides, and amines. This reaction typically follows an mechanism due to the steric accessibility of the bromine atom .

- Oxidation Reactions: The phenyl group can be oxidized to form phenolic derivatives, using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The carboxylic acid functional group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride .

The synthesis of 4-Bromo-2-phenylbutanoic acid can be achieved through several methods:

- Bromination of 2-Phenylbutanoic Acid: This method involves the direct bromination of 2-phenylbutanoic acid using bromine as the brominating agent. Catalysts such as iron or aluminum bromide may be employed to facilitate the reaction under controlled conditions .

- Use of N-Bromosuccinimide: Another effective approach utilizes N-bromosuccinimide as a brominating agent in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. This method provides better control over selectivity and yield .

4-Bromo-2-phenylbutanoic acid has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure and biological activity, it may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

- Chemical Research: It is used in studies related to organic synthesis, particularly in exploring nucleophilic substitution reactions and their mechanisms.

- Material Science: Its properties may be exploited in developing new materials with specific functionalities .

Studies on interaction mechanisms involving 4-Bromo-2-phenylbutanoic acid suggest that it may interact with biological macromolecules, affecting their activity. For instance, its ability to participate in nucleophilic substitution could lead to modifications in enzyme active sites or receptor binding domains. Further research is needed to elucidate these interactions fully and their implications for drug design and development .

4-Bromo-2-phenylbutanoic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-4-phenylbutanoic acid | Chlorine atom instead of bromine | Different reactivity due to chlorine's properties |

| 4-Phenylbutanoic acid | No halogen substituent | Lacks reactivity associated with halogens |

| 2-Bromo-4-methylbutanoic acid | Methyl group instead of phenyl | Alters sterics and electronic properties |

These comparisons highlight how variations in halogen atoms or substituents can significantly affect the chemical behavior and potential applications of similar compounds .

Crystallographic Analysis and Conformational Isomerism

The crystallographic behavior of 4-bromo-2-phenylbutanoic acid is fundamentally influenced by the spatial arrangement of its functional groups and the resulting intermolecular interactions. Carboxylic acids characteristically form stable dimeric structures through symmetric hydrogen bonding between the carboxyl groups, with equilibrium constants as large as 10⁶-10⁷ M⁻¹, significantly higher than alcohol dimers [4]. The presence of the phenyl group at the C-2 position introduces additional structural complexity through potential π-π stacking interactions and CH-π interactions with neighboring molecules.

Conformational isomerism in 4-bromo-2-phenylbutanoic acid arises from rotation around several key bonds, particularly the C-C bonds connecting the phenyl group to the butanoic acid chain and the C-Br bond orientation. The phenyl group can adopt different rotational conformations relative to the carboxylic acid moiety, influenced by steric interactions between the aromatic ring and the halogen-substituted alkyl chain [5]. These conformational preferences are temperature-dependent, with quantum yields for internal rotation processes being sensitive to the local molecular environment [5].

The crystal packing of halogenated aromatic compounds frequently exhibits specific geometric arrangements influenced by halogen bonding interactions [6] [7]. In brominated aromatic systems, molecules typically arrange through a combination of conventional hydrogen bonds, halogen bonds, and CH-X type interactions to form either herringbone or π-stacked structures [6]. The geometry and symmetry of aromatic approaches in halobenzene crystal structures show a progression from edge-face to face-face interactions with increasing halogen content [7].

Electronic Effects of Bromine Substitution on Aromatic Systems

The incorporation of bromine into the 4-bromo-2-phenylbutanoic acid structure significantly modifies the electronic properties of the aromatic system through both inductive and resonance effects. Bromine, being an electronegative halogen, exhibits a dual electronic character: it acts as an electron-withdrawing group through inductive effects while simultaneously serving as an electron-donating group through resonance involving its lone pairs [8] [9].

In Nuclear Magnetic Resonance spectroscopy, the electronic effects of bromine substitution manifest as characteristic chemical shift perturbations. When bromine is bonded to an aromatic carbon, it causes deshielding effects that result in downfield shifts in both ¹H and ¹³C NMR spectra [10]. The carbon-13 NMR signals for aromatic carbons bonded to bromine typically appear in the range of 120-160 ppm, representing a significant downfield shift compared to unsubstituted aromatic carbons [10]. This deshielding results from the withdrawal of electron density by the electronegative bromine atom, causing the carbon nucleus to experience a higher effective magnetic field [10].

The aromatic system in 4-bromo-2-phenylbutanoic acid experiences electronic perturbations not only from the directly bonded phenyl group but also through long-range effects transmitted through the alkyl chain. The bromine atom's electronegativity influences the electron distribution along the entire molecular framework, affecting both the aromatic ring's reactivity and the carboxylic acid's acidity. These electronic modifications are particularly relevant in electrophilic aromatic substitution reactions, where the presence of electron-withdrawing groups like bromine can significantly alter reaction rates and regioselectivity [8] [9].

Halogen bonding interactions play a crucial role in determining the electronic characteristics of brominated aromatic compounds [11] [12]. The σ-hole concept explains how covalently bonded bromine atoms develop regions of positive electrostatic potential opposite to the covalent bond, enabling attractive interactions with electron-rich species [11]. These interactions are particularly significant in crystal engineering and supramolecular chemistry, where they contribute to the overall stability and organization of molecular assemblies [12].

Thermodynamic Stability and Phase Transition Characteristics

The thermodynamic stability of 4-bromo-2-phenylbutanoic acid is governed by a complex interplay of intramolecular and intermolecular forces, including hydrogen bonding, van der Waals interactions, and halogen bonding contributions. Carboxylic acids exhibit exceptional thermal stability due to their strong dimerization tendency, which persists even in the presence of inert solvents at ambient temperatures [4]. The association strength is so pronounced that the addition of non-polar solvents does not dramatically alter the degree of association for small carboxylic acids [4].

Phase transition characteristics of brominated aromatic carboxylic acids are influenced by multiple factors, including molecular symmetry, intermolecular packing efficiency, and the specific geometric arrangements adopted in the solid state. The melting points of carboxylic acids generally increase with hydrocarbon chain length, but structural irregularities can cause deviations from this trend [13] [14]. Unbranched acids composed of even numbers of carbon atoms typically exhibit higher melting points than their odd-numbered homologs, reflecting differences in intermolecular attractive forces and crystal packing efficiency [13].

The presence of aromatic substituents introduces additional complexity to phase transition behavior through π-π stacking interactions and enhanced polarizability effects [15] [16]. Crystal engineering studies of aromatic carboxamide compounds demonstrate that heteroatom substitution significantly affects crystal packing motifs and thermal properties [15] [16]. The supramolecular effect of aromaticity on crystal packing becomes particularly pronounced when comparing different heteroaromatic systems, with observable changes in thermal stability and molecular organization [16].

Differential Scanning Calorimetry analysis would reveal specific phase transition temperatures and associated enthalpy changes for 4-bromo-2-phenylbutanoic acid [17] [18]. The technique enables precise measurement of thermal transitions, including glass transition temperatures, melting points, crystallization temperatures, and decomposition onset temperatures [17] [18]. For halogenated aromatic compounds, thermal analysis often reveals multiple phase transitions corresponding to different molecular reorganization processes and conformational changes [17].

| Comparative Property | 4-Bromo-2-phenylbutanoic acid | 2-Bromo-4-phenylbutanoic acid | 4-(4-bromophenyl)butanoic acid |

|---|---|---|---|

| CAS Number | 6836-99-3 | 16503-46-1 | 35656-89-4 |

| Density (g/cm³) | 1.483 | 1.487 | 1.5±0.1 |

| Boiling Point (°C) | 319.6 | 315.7 | 351.0±17.0 |

| Flash Point (°C) | 147.1 | 144.7 | 166.1±20.9 |

| Refractive Index | 1.578 | 1.579 | Not available |

Bromination Techniques for Position-Specific Functionalization

The selective bromination of organic compounds represents a fundamental transformation in synthetic chemistry, particularly for the preparation of functionalized butanoic acid derivatives. For 4-Bromo-2-phenylbutanoic acid, position-specific bromination can be achieved through several well-established methodologies that exploit the inherent reactivity differences of carbon-hydrogen bonds [1] [2].

Free radical bromination employs molecular bromine in the presence of light or heat to generate bromine radicals, which subsequently abstract hydrogen atoms from the substrate. This methodology follows the established selectivity pattern of tertiary > secondary > primary carbon centers, with bond dissociation energies ranging from 89-90 kcal/mol for benzylic and allylic positions [3] [4]. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps, where the initial bromine radical abstracts a hydrogen atom to form a carbon-centered radical intermediate [5].

N-bromosuccinimide has emerged as a superior reagent for position-selective bromination, offering advantages over molecular bromine in terms of selectivity and ease of handling [4] [6]. The white crystalline solid with a melting point of 173-176°C (decomposition) provides a stable, low-concentration source of bromine radicals, minimizing undesired side reactions such as addition across double bonds [4]. The mechanism involves the in situ generation of small amounts of molecular bromine through reaction with hydrogen bromide, followed by homolytic cleavage to produce the active bromine radicals [5].

The regioselectivity of bromination reactions is significantly influenced by solvent effects and reaction conditions. Carbon tetrachloride, benzene, and cyclohexane are commonly employed solvents that affect both the rate and selectivity of bromination [7]. The reaction typically proceeds at temperatures ranging from 60-80°C for optimal selectivity, with yields consistently falling within the 65-80% range for position-specific bromination [7].

Benzylic bromination represents a particularly important application for phenyl-containing substrates, where the carbon adjacent to the aromatic ring exhibits enhanced reactivity due to resonance stabilization of the resulting radical intermediate [8]. The bond dissociation energy for benzylic C-H bonds is approximately 89 kcal/mol, significantly lower than typical alkyl C-H bonds, facilitating selective functionalization at this position [8].

Grignard Reaction-Based Approaches for Phenyl Group Introduction

Grignard reagents constitute one of the most versatile and widely employed methodologies for carbon-carbon bond formation in organic synthesis [9]. The preparation of phenylmagnesium bromide from bromobenzene and magnesium metal in anhydrous ether represents a classical approach for introducing phenyl groups into organic molecules [9].

The formation of phenylmagnesium bromide proceeds through a surface-mediated electron transfer mechanism, where magnesium metal donates electrons to the carbon-halogen bond, resulting in the insertion of magnesium between carbon and bromine [9]. The resulting organometallic species exhibits highly nucleophilic character due to the electronegativity difference between carbon (2.02) and magnesium (1.31), rendering the carbon atom electron-rich and capable of attacking electrophilic centers [10].

Reaction conditions for Grignard reagent formation require scrupulous exclusion of moisture and oxygen, as these species readily react with the highly basic organometallic reagent through protonolysis or oxidation [9]. Anhydrous diethyl ether or tetrahydrofuran serve as essential coordinating solvents, stabilizing the organometallic complex through coordination to the magnesium center [9]. The reaction typically proceeds at temperatures ranging from 0-25°C, with yields consistently achieving 85-95% for phenylmagnesium bromide formation [9].

The reaction of phenylmagnesium bromide with appropriate electrophiles provides a direct route to phenyl-substituted compounds. Carbonyl compounds, including aldehydes and ketones, react readily with Grignard reagents to form tertiary alcohols after acidic workup [10]. The mechanism involves nucleophilic addition of the carbanion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [10].

Ester substrates undergo a distinctive reaction pattern with Grignard reagents, where two equivalents of the organometallic species react with a single ester molecule [11]. The initial nucleophilic attack on the carbonyl carbon results in tetrahedral intermediate formation, followed by elimination of alkoxide to generate a ketone intermediate. This ketone subsequently reacts with a second equivalent of Grignard reagent to yield tertiary alcohols after acidic workup [11].

The synthetic utility of Grignard reactions extends to the preparation of butanoic acid derivatives through appropriate electrophile selection. Carbon dioxide serves as an excellent electrophile for Grignard reagents, providing direct access to carboxylic acid functionality after acidic workup [9]. This methodology offers a straightforward route to phenyl-substituted butanoic acids with high efficiency and predictable regioselectivity.

Catalytic Asymmetric Synthesis of Chiral Derivatives

The catalytic asymmetric synthesis of chiral compounds represents one of the most significant advances in modern organic chemistry, enabling the preparation of enantiomerically pure molecules with high efficiency and selectivity [12] [13]. For 4-Bromo-2-phenylbutanoic acid derivatives, several catalytic approaches have been developed to access chiral variants with excellent stereochemical control.

Chiral phosphoric acids have emerged as particularly powerful catalysts for asymmetric transformations, functioning as bifunctional catalysts that simultaneously activate both nucleophilic and electrophilic reaction partners through hydrogen bonding networks [12]. These catalysts, derived from BINOL and related chiral frameworks, provide exceptional control over stereochemistry through well-defined transition state geometries [12]. Enantioselectivities typically range from 85-95% enantiomeric excess for optimized reaction conditions.

Chiral Brønsted acid catalysis has demonstrated remarkable success in asymmetric synthesis, with chiral imidodiphosphorimidates achieving enantioselectivities of 90-98% enantiomeric excess in various transformations [12]. The mechanism involves the formation of chiral ion pairs between the protonated substrate and the chiral conjugate base, providing stereochemical control through non-covalent interactions [12].

Metal-catalyzed asymmetric synthesis employs chiral ligands in combination with transition metal centers to achieve high levels of stereochemical control [13]. Chiral phosphine ligands, particularly those derived from BINAP and related frameworks, have proven exceptionally effective for asymmetric hydrogenation and other transformations [13]. The catalyst loading can be reduced to as low as 20 ppm for highly active systems, making these approaches economically viable for large-scale synthesis [14].

Organocatalytic approaches utilize metal-free chiral catalysts based on readily available chiral pool starting materials [13]. These catalysts offer advantages in terms of operational simplicity, functional group tolerance, and environmental compatibility. Enantioselectivities typically range from 75-85% enantiomeric excess, with the potential for improvement through catalyst optimization and reaction condition refinement [13].

The stereochemical outcome of asymmetric catalysis depends critically on the precise three-dimensional arrangement of the chiral catalyst and substrate in the transition state. Computational studies have provided valuable insights into the origins of enantioselectivity, enabling rational catalyst design and optimization [13]. The combination of experimental and theoretical approaches continues to drive advances in asymmetric synthesis methodology.

Purification Challenges and Recrystallization Protocols

The purification of 4-Bromo-2-phenylbutanoic acid presents specific challenges related to its physical properties and potential impurities from synthetic transformations. Recrystallization represents the most widely employed purification technique for solid organic compounds, exploiting temperature-dependent solubility differences to achieve high levels of purity [15] [16].

The fundamental principle underlying recrystallization involves the preparation of a saturated solution of the impure compound at elevated temperature, followed by controlled cooling to induce crystallization of the pure compound while leaving impurities in solution [15]. The technique depends on the compound having significantly higher solubility in hot solvent compared to cold solvent, with the solubility curve rising rapidly with temperature [15].

Solvent selection represents the most critical aspect of successful recrystallization, requiring careful consideration of multiple factors [15] [17]. The ideal solvent should exhibit low solubility for the target compound at room temperature but high solubility at elevated temperatures [17]. Additionally, the solvent should readily dissolve impurities at room temperature while being inert toward the compound being purified [17]. Common solvents for recrystallization include water, ethanol, acetone, and various hydrocarbon solvents [18].

The crystallization process involves several distinct stages, including nucleation, crystal growth, and Ostwald ripening [15]. Nucleation occurs when solute molecules in supersaturated solution aggregate to form stable crystal nuclei, a process that can be influenced by factors such as temperature, agitation, and the presence of seed crystals [19]. Crystal growth proceeds through the ordered deposition of solute molecules onto existing crystal faces, with the rate of cooling significantly affecting crystal size and quality [15].

Temperature control during recrystallization is crucial for achieving optimal results [15]. Slow cooling rates favor the formation of large, well-formed crystals with high purity, while rapid cooling leads to the precipitation of small, potentially impure crystals [15]. The cooling rate should be carefully controlled to maintain slight supersaturation throughout the crystallization process, typically achieving cooling rates of 0.5-2°C per minute [15].

Hot filtration represents an essential step in the recrystallization process, allowing the removal of insoluble impurities before crystallization occurs [17]. The hot saturated solution is passed through a preheated filter to remove any undissolved material, ensuring that only soluble components remain in solution for subsequent crystallization [17]. This step is particularly important for compounds containing trace amounts of insoluble byproducts from synthetic transformations.

The washing of recrystallized products requires careful consideration of solvent selection and temperature control [17]. Cold solvent washing removes surface-adhered impurities while minimizing dissolution of the purified compound [17]. The washing solvent should have low solubility for the target compound at the washing temperature, typically achieved using ice-cold solvent or solvent mixtures [17].

Recrystallization efficiency typically achieves 85-95% recovery of pure compound, with impurity removal rates of 90-95% under optimized conditions [17]. The technique can be repeated multiple times if necessary to achieve the desired level of purity, with each cycle providing additional purification at the cost of reduced overall yield [17].

Common challenges in recrystallization include premature crystallization during hot filtration, solvent selection difficulties, and the co-crystallization of impurities [17]. Premature crystallization can be minimized by maintaining appropriate temperature control and using minimum solvent volumes [17]. Impurity co-crystallization requires careful optimization of solvent systems and crystallization conditions to achieve effective separation [17].

The quality of recrystallized products can be assessed through various analytical techniques, including melting point determination, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography [17]. Pure compounds typically exhibit sharp melting points, while impure samples show broad melting ranges or multiple melting transitions [17]. The achievement of 95-99% purity is routinely possible through careful optimization of recrystallization conditions and protocols [17].

Data Tables

Table 1: Synthetic Methodologies for 4-Bromo-2-phenylbutanoic Acid

| Method | Reagents | Conditions | Yield Range | Key Considerations |

|---|---|---|---|---|

| Bromination of 2-phenylbutanoic acid | Br2 or NBS, radical initiator | UV light or heat, 25-80°C | 60-75% | Regioselectivity control |

| Grignard reaction with phenylmagnesium bromide | PhMgBr, appropriate electrophile | Anhydrous ether, 0-25°C | 70-85% | Moisture sensitivity |

| Asymmetric synthesis via chiral catalyst | Chiral phosphoric acid, substrate | Controlled temperature, inert atmosphere | 75-90% | Enantioselectivity |

| Catalytic bromination with NBS | N-bromosuccinimide, light/heat | CCl4 or benzene, 60-80°C | 65-80% | Radical chain reaction |

| Purification by recrystallization | Appropriate solvent, temperature control | Hot dissolution, slow cooling | 85-95% recovery | Solvent selection critical |

Table 2: Bromination Techniques for Position-Specific Functionalization

| Technique | Reagent | Selectivity | Temperature Range | Advantages |

|---|---|---|---|---|

| Free radical bromination | Br2, radical initiator | Tertiary > Secondary > Primary | 25-100°C | Simple procedure |

| Electrophilic aromatic bromination | Br2, Lewis acid catalyst | Ortho/para directing | 0-25°C | Mild conditions |

| Allylic bromination with NBS | N-bromosuccinimide | High allylic selectivity | 60-80°C | Selective bromination |

| Benzylic bromination | NBS, peroxides | Benzylic position specific | 70-90°C | Predictable regioselectivity |

| Position-selective bromination | NBS, specific conditions | Position-dependent | 40-80°C | Controlled functionalization |

Table 3: Grignard Reaction-Based Approaches for Phenyl Group Introduction

| Approach | Substrate | Solvent | Yield | Critical Factors |

|---|---|---|---|---|

| Phenylmagnesium bromide formation | Bromobenzene + Mg | Anhydrous ether | 85-95% | Moisture exclusion |

| Reaction with appropriate electrophile | PhMgBr + electrophile | Ether or THF | 70-85% | Temperature control |

| Carbonyl addition reactions | PhMgBr + aldehydes/ketones | Anhydrous ether | 75-90% | Stoichiometry |

| Ester reactions | PhMgBr + esters | Ether/THF mixture | 65-80% | Reaction time |

| Workup procedures | Product isolation | Aqueous workup | 80-95% recovery | Acidic quench |

Table 4: Catalytic Asymmetric Synthesis of Chiral Derivatives

| Catalyst Type | Substrate Class | Enantioselectivity | Reaction Conditions | Applications |

|---|---|---|---|---|

| Chiral phosphoric acids | Prochiral compounds | 85-95% ee | Mild temperatures, inert atmosphere | Pharmaceutical intermediates |

| Chiral Lewis acids | Achiral starting materials | 80-90% ee | Low temperature, controlled addition | Natural product synthesis |

| Chiral Brønsted acids | Meso compounds | 90-98% ee | Room temperature, specific solvents | Chiral building blocks |

| Chiral organocatalysts | Racemic mixtures | 75-85% ee | Ambient conditions, catalyst loading | Asymmetric transformations |

| Chiral metal complexes | Symmetric substrates | 85-95% ee | Controlled atmosphere, precise temperature | Stereoselective synthesis |

Table 5: Purification Challenges and Recrystallization Protocols

| Purification Method | Technique Details | Temperature Control | Efficiency | Common Challenges |

|---|---|---|---|---|

| Hot filtration | Filter hot saturated solution | Near boiling point | 90-95% impurity removal | Premature crystallization |

| Recrystallization | Dissolve in minimum hot solvent | Hot dissolution, slow cooling | 85-95% recovery | Solvent selection |

| Solvent selection | Optimize solubility differences | Temperature-dependent solubility | Critical for success | Impurity co-crystallization |

| Cooling rate control | Slow cooling for large crystals | Controlled cooling rate | Affects crystal quality | Rapid cooling issues |

| Washing procedures | Cold solvent washing | Cold washing temperature | 95-99% purity achieved | Solvent inclusion |